1-Chloro-1-(5-chloro-2-(difluoromethyl)phenyl)propan-2-one
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Overview
Description
1-Chloro-1-(5-chloro-2-(difluoromethyl)phenyl)propan-2-one is an organic compound that belongs to the class of chlorinated ketones
Preparation Methods
The synthesis of 1-Chloro-1-(5-chloro-2-(difluoromethyl)phenyl)propan-2-one typically involves the chlorination of a precursor compound followed by the introduction of the difluoromethyl group. One common synthetic route includes the reaction of 5-chloro-2-(difluoromethyl)benzene with chloroacetone under specific reaction conditions. Industrial production methods may involve large-scale chlorination and fluorination processes, utilizing specialized equipment to ensure the purity and yield of the final product.
Chemical Reactions Analysis
1-Chloro-1-(5-chloro-2-(difluoromethyl)phenyl)propan-2-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The chlorinated phenyl ring can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like sodium methoxide. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
1-Chloro-1-(5-chloro-2-(difluoromethyl)phenyl)propan-2-one has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and metabolic pathways.
Industry: Used in the production of agrochemicals and other specialty chemicals due to its reactivity and functional groups.
Mechanism of Action
The mechanism of action of 1-Chloro-1-(5-chloro-2-(difluoromethyl)phenyl)propan-2-one involves its interaction with molecular targets such as enzymes or receptors. The chlorinated phenyl ring and difluoromethyl group can influence the compound’s binding affinity and specificity. Pathways involved may include inhibition of specific enzymes or modulation of receptor activity, leading to desired biological effects.
Comparison with Similar Compounds
Similar compounds to 1-Chloro-1-(5-chloro-2-(difluoromethyl)phenyl)propan-2-one include:
1-Chloro-1-(2-(difluoromethyl)-5-(trifluoromethoxy)phenyl)propan-2-one: Differing by the presence of a trifluoromethoxy group.
1-Chloropropan-2-one: A simpler structure with a single chlorine atom.
Chloroacetone: Another chlorinated ketone with different reactivity. The uniqueness of this compound lies in its specific combination of chlorinated and fluorinated groups, which can impart distinct chemical and biological properties.
This comprehensive overview highlights the significance of this compound in various scientific and industrial applications
Properties
Molecular Formula |
C10H8Cl2F2O |
---|---|
Molecular Weight |
253.07 g/mol |
IUPAC Name |
1-chloro-1-[5-chloro-2-(difluoromethyl)phenyl]propan-2-one |
InChI |
InChI=1S/C10H8Cl2F2O/c1-5(15)9(12)8-4-6(11)2-3-7(8)10(13)14/h2-4,9-10H,1H3 |
InChI Key |
FIWXEKZJJUHLBM-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C(C1=C(C=CC(=C1)Cl)C(F)F)Cl |
Origin of Product |
United States |
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